molecular formula C8H12ClN3 B1288821 N-(tert-Butyl)-6-chloropyrimidin-4-amine CAS No. 945896-38-8

N-(tert-Butyl)-6-chloropyrimidin-4-amine

Cat. No.: B1288821
CAS No.: 945896-38-8
M. Wt: 185.65 g/mol
InChI Key: YWCAYWDYSOKSJG-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-6-chloropyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 6th position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors

Mode of Action

It’s known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.

Biochemical Pathways

Related compounds have been shown to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities

Pharmacokinetics

Similar compounds have been shown to have various pharmacokinetic properties . The bioavailability of the compound would be influenced by these properties, which include its absorption in the digestive tract, distribution throughout the body, metabolism by enzymes, and excretion from the body.

Result of Action

Related compounds have been shown to have various biological effects, such as antiviral, anti-inflammatory, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(tert-Butyl)-6-chloropyrimidin-4-amine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reaction of 6-chloropyrimidine with tert-butylamine: This method involves the nucleophilic substitution of the chlorine atom in 6-chloropyrimidine with tert-butylamine. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

    Cu(OTf)2 Catalyzed Reaction: Another method involves the reaction of di-tert-butyl dicarbonate with 6-chloropyrimidine in the presence of a copper(II) triflate catalyst.

Industrial Production Methods

The industrial production of N-(tert-Butyl)-6-chloropyrimidin-4-amine typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the availability of starting materials and the desired purity of the final product. The reactions are optimized to ensure high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or reduction to form isobutane.

    Substitution Reactions: The pyrimidine ring can undergo electrophilic substitution reactions, particularly at the 2nd and 4th positions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Nucleophilic Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include tert-butyl alcohol.

    Reduction: Products include isobutane.

Scientific Research Applications

N-(tert-Butyl)-6-chloropyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyrimidine: Lacks the tert-butyl group, making it less sterically hindered.

    N-(tert-Butyl)-4-aminopyrimidine: Similar structure but with the amino group at the 4th position instead of the 6th.

    N-(tert-Butyl)-2-chloropyrimidin-4-amine: Similar structure but with the chlorine atom at the 2nd position.

Uniqueness

N-(tert-Butyl)-6-chloropyrimidin-4-amine is unique due to the presence of both the tert-butyl group and the chlorine atom at specific positions on the pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

N-tert-butyl-6-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-4-6(9)10-5-11-7/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCAYWDYSOKSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617684
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945896-38-8
Record name N-tert-Butyl-6-chloropyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

251 mg of 4,6-dichloropyrimidine, 123 mg of 2-methylpropan-2-amine and 260 mg of DIPEA were dissolved in 2.5 mL of i-PrOH and charged into a screw cap vial and the vial obtained was kept overnight in a heating block at 90° C. The reaction was monitored by TLC and was completed after 12 hours. The mixture obtained was cooled to r.t., solvent was evaporated and pure N-tert-butyl-6-chloropyrimidin-4-amine was obtained by column chromatography using PE:EtOAc 10:1.
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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